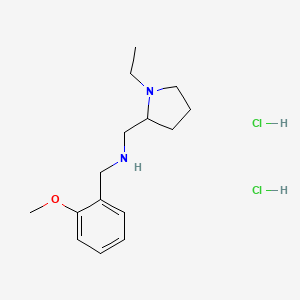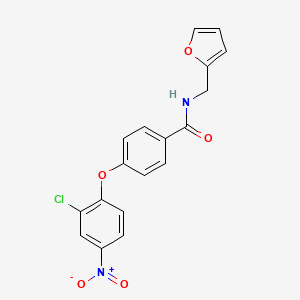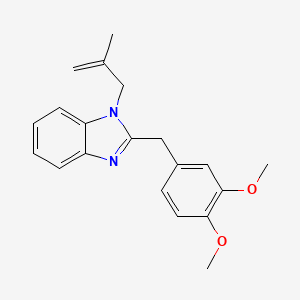
1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride
説明
1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride, also known as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPBD is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues.
科学的研究の応用
1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride has been used extensively in scientific research to study the role of TAAR1 in the brain and other tissues. TAAR1 has been implicated in a variety of physiological processes, including reward, locomotion, and metabolism. 1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride has been used to study the effects of TAAR1 activation on these processes, as well as to investigate the potential therapeutic applications of TAAR1 agonists.
作用機序
1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride is a selective agonist of TAAR1, meaning that it binds to and activates this receptor with high affinity. TAAR1 is expressed in a variety of tissues, including the brain, where it is involved in the regulation of neurotransmitter release. Activation of TAAR1 by 1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride leads to the release of dopamine and other neurotransmitters, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride are complex and depend on a variety of factors, including dose, route of administration, and the specific tissues targeted. In general, 1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride has been shown to increase locomotor activity, enhance reward-related behaviors, and modulate metabolism. These effects are thought to be mediated by the release of dopamine and other neurotransmitters in the brain and other tissues.
実験室実験の利点と制限
One of the main advantages of using 1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride in lab experiments is its selectivity for TAAR1. This allows researchers to study the effects of TAAR1 activation without interference from other receptors. Additionally, 1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride is relatively easy to synthesize and has a high purity, making it a reliable tool for scientific research. However, there are also some limitations to using 1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride in lab experiments. For example, the effects of 1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride can be dose-dependent and may vary depending on the specific tissues targeted. Additionally, the long-term effects of TAAR1 activation by 1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride are not well understood and require further investigation.
将来の方向性
There are many potential future directions for research involving 1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride and TAAR1. One area of interest is the potential therapeutic applications of TAAR1 agonists, particularly in the treatment of psychiatric disorders such as depression and addiction. Additionally, further research is needed to understand the long-term effects of TAAR1 activation by 1-(1-ethyl-2-pyrrolidinyl)-N-(2-methoxybenzyl)methanamine dihydrochloride and other agonists. Finally, the development of more selective and potent TAAR1 agonists could help to further elucidate the role of this receptor in physiological processes and potentially lead to the development of new treatments for a variety of diseases.
特性
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxyphenyl)methyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.2ClH/c1-3-17-10-6-8-14(17)12-16-11-13-7-4-5-9-15(13)18-2;;/h4-5,7,9,14,16H,3,6,8,10-12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZRMKFKFHTTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=CC=C2OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4239891.png)
![{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4239893.png)
![4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B4239900.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4239902.png)

![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B4239907.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4239931.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4239933.png)
![N-[4-(allyloxy)-2-bromo-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B4239936.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide](/img/structure/B4239941.png)
![1-(3-chlorophenyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4239960.png)

![2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4239965.png)